7-Hydroxy-4-(trifluoromethyl)coumarin
Overview
Description
Introduction 7-Hydroxy-4-(trifluoromethyl)coumarin is a derivative of coumarin, a chemical compound with a wide range of biological activities and applications in various fields.
Synthesis Analysis
- Synthesis involves methods like TMSCl-mediated acylation of 4-hydroxycoumarin followed by treatment with POCl3 to produce derivatives like 4-Chloro-3-(trifluoroacetyl)coumarin, a precursor for synthesizing 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones (Iaroshenko et al., 2011).
- Another method involves oxidative cyanation of coumarins using potassium cyanide and elemental bromine for introducing a 4-cyano group, significantly affecting the electronic spectra and dissociation constants of 7-hydroxycoumarins (Wolfbeis et al., 1985).
Molecular Structure Analysis
- X-ray crystal structure analysis has been used to determine the stereostructure of coumarin derivatives, revealing intramolecular hydrogen bonding between hydroxyl and carbonyl oxygen atoms in certain derivatives (Završnik et al., 2011).
- Electronic structures studied through theoretical calculations and experimental valence and core photoelectron spectra show the presence of multiple tautomers in compounds like 4-hydroxycoumarin (Wickrama Arachchilage et al., 2016).
Chemical Reactions and Properties
- 7-Hydroxy-4-(trifluoromethyl)coumarin exhibits excited-state proton-transfer dynamics with bases like 1-methylimidazole, showing both photoacid and photobase characteristics (Westlake et al., 2012).
Physical Properties Analysis
- The crystal structure of compounds like 7-Hydroxy-4-(hydroxymethyl)coumarin shows an almost planar coumarin ring system with hydroxymethyl and hydroxyl substituents, forming a three-dimensional network structure through hydrogen bonds (Bai & Dong, 2016).
Chemical Properties Analysis
- The presence of substituents like the 4-cyano group dramatically shifts the absorption and emission wavelengths of 7-hydroxycoumarins, indicating significant changes in their chemical properties (Wolfbeis et al., 1985).
Scientific Research Applications
Protease Detection : 7-Amino-4-(trifluoromethyl)coumarin has been identified as a novel fluorescent marker for sensitive proteinase detection. This has potential applications in the development of protease inhibitors and enzyme inhibitors (Bissell, Mitchell, & Smith, 1980).
Synthesis of Chromenoquinolinones : 4-Chloro-3-(trifluoroacetyl)coumarin serves as a novel building block for synthesizing 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones, which have applications in various fields (Iaroshenko et al., 2011).
Antioxidant Properties : Novel coumarins, synthesized using different methods, exhibit excellent hydrogen peroxide scavenging activities. These have potential applications in pharmaceuticals and cosmetics (Al-Amiery et al., 2015).
Antitumor Activities : Coumarin and its metabolite 7-hydroxy-coumarin have shown antitumor activity in various human tumor cell lines (Weber, Steffen, & Siegers, 1998).
Herbicidal Activities : Novel fluorinated amide coumarin derivatives have shown promising herbicidal activities, suggesting potential applications in agriculture and horticulture (Qiao, Wei, & Hao, 2018).
Antioxidant and Therapeutic Potential : Selective 4-phenyl hydroxycoumarins have been identified with good antioxidant activity, making them potential therapeutic candidates for conditions characterized by free radical overproduction (Veselinovic et al., 2014).
Radiation Therapy Dosimeter : Aqueous coumarin has been studied for its potential as a radiation therapy dosimeter due to its linear behavior with dose, stability, and reproducibility (Collins, Makrigiorgos, & Svensson, 1994).
Laser Applications : Hydroxobenzocoumarins have shown wide laser tunability, offering potential for new laser applications (Nakashima, Clapp, & Sousa, 1973).
Catalytic Synthesis : The synthesis of 7-hydroxy-4-methyl coumarin using activated carbon-supported phosphotungstic acid catalyst has been effective, suitable for industrialization (Min, 2007).
Anticancer Agents : 4-Methylcoumarin derivatives have shown potential as novel anticancer agents (Miri et al., 2016).
Detection of Bacterial Activity : Novel fluorogenic substrates for detecting bacterial β-galactosidase activity have been developed, showing potential for water analysis (Chilvers, Perry, James, & Reed, 2001).
Safety And Hazards
Future Directions
Considering the highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
properties
IUPAC Name |
7-hydroxy-4-(trifluoromethyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O3/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKWMCUOHJAVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206109 | |
Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-(trifluoromethyl)coumarin | |
CAS RN |
575-03-1 | |
Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 575-03-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Trifluoromethylumbelliferone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.